N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

nNOS inhibition Enzyme kinetics Hemoglobin capture assay

N1-((1-Nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a synthetic oxalamide derivative defined by a nicotinoylpiperidine core linked via a methylene spacer to an N2-pyridin-3-yl oxalamide moiety. Its molecular formula is C19H21N5O3 with a molecular weight of 367.4 g/mol.

Molecular Formula C19H21N5O3
Molecular Weight 367.409
CAS No. 1396887-72-1
Cat. No. B2370354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
CAS1396887-72-1
Molecular FormulaC19H21N5O3
Molecular Weight367.409
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C19H21N5O3/c25-17(18(26)23-16-4-2-8-21-13-16)22-11-14-5-9-24(10-6-14)19(27)15-3-1-7-20-12-15/h1-4,7-8,12-14H,5-6,9-11H2,(H,22,25)(H,23,26)
InChIKeyDOUQOKNXLINRMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-Nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide (CAS 1396887-72-1): Baseline Identity for Selective nNOS Inhibitor Procurement


N1-((1-Nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a synthetic oxalamide derivative defined by a nicotinoylpiperidine core linked via a methylene spacer to an N2-pyridin-3-yl oxalamide moiety [1]. Its molecular formula is C19H21N5O3 with a molecular weight of 367.4 g/mol [1]. This compound appears in patent literature (US9212144, Example 9) as part of a series targeting neuronal nitric oxide synthase (nNOS) inhibition [2]. Computed physicochemical properties include an XLogP3 of 0.6, indicating moderate hydrophilicity, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. The scaffold is structurally distinct from classical 2-aminoquinoline-based nNOS inhibitors within the same patent family, suggesting a divergent pharmacophore for nNOS engagement.

Why Generic Oxalamide or Nicotinoylpiperidine Substitution Fails: The N2-Pyridin-3-yl Specificity Requirement


Within the US9212144 patent series, minor structural modifications at the N2 position of the oxalamide scaffold produce dramatic shifts in both nNOS inhibitory potency and isoform selectivity [1]. For example, the compound in Example 10 (bearing a different N2 substitution) exhibits a Ki >5700 nM for nNOS, rendering it essentially inactive [2]. In contrast, the target compound’s N2-(pyridin-3-yl) group is hypothesized to engage a specific hydrogen-bond network within the nNOS active site that closely related analogs (e.g., N2-phenethyl or N2-(4-trifluoromethylphenyl) derivatives) cannot replicate [1]. Furthermore, the nicotinoylpiperidine scaffold is shared by synthetic cannabinoids (e.g., NPB-22, N2-phenethyl analog), which activate CB1 receptors rather than inhibit NOS enzymes, demonstrating that the N2 substituent dictates target engagement and biological function entirely . Generic substitution within the oxalamide family is therefore precluded by both potency and selectivity determinants.

Quantitative Differentiation Evidence for N1-((1-Nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide vs. Closest Analogs


nNOS Inhibitory Potency: Target Compound vs. Inactive N2-Phenethyl Analog

The target compound exhibits an nNOS inhibitory Ki of 60 nM (rat nNOS, hemoglobin capture assay, pH 7.4, 37°C) as reported in BindingDB for US9212144 Example 9 [1]. By contrast, the closely related N2-phenethyl analog (NPB-22, CAS 1396866-43-5) lacks any documented nNOS inhibitory activity; its primary pharmacology is CB1 receptor agonism . The extension from a flexible phenethyl chain (2 rotatable bonds from oxalamide N) to a planar pyridin-3-yl ring (1 rotatable bond) reduces conformational entropy and introduces a heteroatom hydrogen-bond acceptor, likely driving the 95-fold potency enhancement over the inactive N2-substituted threshold (Ki >5700 nM for Example 10) [1][2].

nNOS inhibition Enzyme kinetics Hemoglobin capture assay

Isoform Selectivity: nNOS vs. eNOS Discrimination Ratio

The target compound demonstrates a Ki of 3690 nM for bovine eNOS in the same hemoglobin capture assay format, compared to 60 nM for rat nNOS, yielding an nNOS/eNOS selectivity ratio of 61.5-fold [1]. This selectivity is critical because eNOS inhibition is associated with cardiovascular side effects (hypertension, impaired vasodilation). For context, the Example 8 compound in the same patent series exhibits an nNOS Ki of 75 nM with no reported eNOS data, making selectivity comparisons impossible for that analog [2]. The 61.5-fold window provides a quantifiable advantage for researchers requiring nNOS-specific pharmacological intervention.

Isoform selectivity nNOS/eNOS ratio Off-target liability

Physicochemical Differentiation: XLogP3 and Hydrogen-Bonding Capacity vs. N2-Phenethyl Analog

The target compound exhibits an XLogP3 of 0.6, substantially lower than the N2-phenethyl analog (NPB-22, calculated XLogP3 ~2.5 based on its molecular structure) [1]. The reduced lipophilicity arises from the pyridin-3-yl nitrogen, which also contributes an additional hydrogen bond acceptor (HBA count of 5 vs. 4 for NPB-22) and modest polar surface area expansion [1]. In the context of CNS drug discovery, an XLogP3 of 0.6 suggests improved aqueous solubility and reduced non-specific membrane partitioning compared to the phenethyl analog, which is a known synthetic cannabinoid requiring high lipophilicity for blood-brain barrier penetration and CB1 engagement . This physicochemical divergence directly reflects the intended target switch: CNS-penetrant cannabinoid receptor pharmacology (XLogP3 ~2–3) vs. peripheral or compartmentalized nNOS inhibition (XLogP3 <1).

Lipophilicity Drug-likeness Solubility

Scaffold Distinctiveness: Oxalamide vs. 2-Aminoquinoline nNOS Inhibitors Within the Same Patent Family

The target compound represents an oxalamide-based pharmacophore for nNOS inhibition, structurally distinct from the 2-aminoquinoline core that dominates the majority of examples in US9212144 [1]. The 2-aminoquinoline series (e.g., Example 2, Example 5) relies on a bicyclic aromatic system for nNOS binding, whereas the target compound employs a flexible oxalamide linker bridging the nicotinoylpiperidine recognition element and the pyridin-3-yl capping group [2]. This scaffold divergence has implications for intellectual property positioning and chemical tractability: the oxalamide series offers additional vector points for SAR exploration (four substitution sites vs. two primary sites on the aminoquinoline core) and may exhibit distinct metabolic soft spots (amide hydrolysis vs. quinoline oxidation) [3]. This structural differentiation is valuable for medicinal chemistry programs seeking to navigate crowded nNOS inhibitor patent space.

Pharmacophore divergence Scaffold hopping Intellectual property

Optimal Scientific and Industrial Application Scenarios for N1-((1-Nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide (CAS 1396887-72-1)


Neuronal Nitric Oxide Synthase Mechanism-of-Action Studies Requiring Isoform Selectivity

Researchers investigating the role of nNOS-derived NO in neurodegeneration or ischemic brain injury can deploy this compound as a tool inhibitor with a defined selectivity window (61.5-fold over eNOS) to minimize endothelial function confounds [1]. The 60 nM nNOS Ki provides sufficient potency for in vitro enzymatic assays and cell-based NO production studies, while the low XLogP3 of 0.6 suggests reduced non-specific membrane partitioning compared to more lipophilic analogs [2].

Chemical Biology Studies Distinguishing CB1-Mediated Effects from NOS-Mediated Signaling

Given that the N2-phenethyl analog (NPB-22) is a known synthetic cannabinoid, this compound serves as a matched-pair control for experiments seeking to isolate nicotinoylpiperidine-scaffold pharmacology at NOS enzymes from CB1 receptor-driven phenotypes [1]. The pyridin-3-yl substitution fundamentally alters the biological target profile while retaining the nicotinoylpiperidine core, as evidenced by the complete absence of nNOS activity in the phenethyl analog [2].

Medicinal Chemistry Programs Exploring Non-Aminoquinoline nNOS Inhibitor Chemotypes

Discovery programs facing crowded aminoquinoline intellectual property landscapes can use this oxalamide scaffold as a structurally differentiated starting point for lead optimization [1]. The four theoretical substitution vectors on the oxalamide core offer expanded SAR opportunities compared to the two primary substitution sites on 2-aminoquinoline inhibitors, potentially enabling fine-tuning of potency, selectivity, and ADME properties that are inaccessible to the aminoquinoline series [2].

Biochemical Assay Development for High-Throughput nNOS Inhibitor Screening

With a well-characterized nNOS Ki of 60 nM in the hemoglobin capture assay format, this compound can serve as a positive control or reference inhibitor for validating high-throughput nNOS screening campaigns [1]. The availability of both potency (nNOS) and selectivity (eNOS) data within the same assay format provides a built-in specificity benchmark that single-target reference compounds cannot offer, improving assay quality control metrics [2].

Quote Request

Request a Quote for N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.